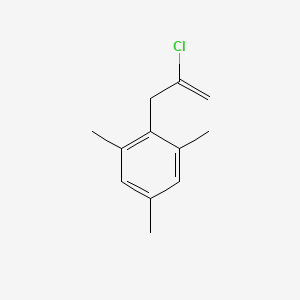

2-Chloro-3-(2,4,6-trimethylphenyl)-1-propene

Description

2-Chloro-3-(2,4,6-trimethylphenyl)-1-propene (CAS: 951893-31-5) is an organochlorine compound with the molecular formula C₁₂H₁₅Cl and a molecular weight of 194.70 g/mol . The compound features a propene backbone substituted with a chlorine atom at position 2 and a 2,4,6-trimethylphenyl (mesityl) group at position 3. The mesityl group, a bulky and electron-donating substituent, confers steric hindrance and influences the compound’s reactivity and stability. Available data indicate a purity of 97.0% for commercial samples, though production has been discontinued as of 2025 .

Properties

IUPAC Name |

2-(2-chloroprop-2-enyl)-1,3,5-trimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl/c1-8-5-9(2)12(7-11(4)13)10(3)6-8/h5-6H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWZNYLVZRIHKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(=C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2,4,6-trimethylphenyl)-1-propene typically involves the reaction of 2,4,6-trimethylphenyl derivatives with appropriate chlorinating agents under controlled conditions. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus trichloride in the presence of a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2,4,6-trimethylphenyl)-1-propene undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized products.

Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, often under basic conditions.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions produce epoxides and alkanes, respectively.

Scientific Research Applications

2-Chloro-3-(2,4,6-trimethylphenyl)-1-propene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2,4,6-trimethylphenyl)-1-propene involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the propene moiety can undergo addition reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

2-Chloro-3-(2,4,5-trimethylphenyl)-1-propene (CAS: 951893-20-2)

This isomer replaces the 2,4,6-trimethylphenyl group with a 2,4,5-trimethylphenyl substituent. The altered substitution pattern reduces symmetry and may lower melting points or solubility compared to the 2,4,6-isomer due to decreased crystallinity. Both compounds share the molecular formula C₁₂H₁₅Cl and molecular weight (194.70 g/mol), but differences in steric effects could influence reaction kinetics in substitution or addition reactions .

Halogenated Derivatives

2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene (CAS: 951888-73-6)

This derivative introduces two chlorine atoms and a fluorine atom on the aryl ring (molecular formula C₉H₇Cl₂F ). The electron-withdrawing nature of fluorine and chlorine increases polarity, raising the molecular weight to 205.05 g/mol and logP (XLogP3) to 4.1 , suggesting higher lipophilicity compared to the mesityl-substituted compound .

2-Chloro-3-(3-chloro-4-fluorophenyl)-1-propene (CAS: 951888-14-5)

This analog features chlorine and fluorine at the 3- and 4-positions of the phenyl ring. Like CAS 951888-73-6, this compound is discontinued and intended for laboratory use only .

Cyclopropane Derivatives

For example, cyclopropane derivatives synthesized from olefins like frans-l-(2,4,6-trimethylphenyl)propene-1 exhibit distinct NMR profiles (e.g., δ 3.36 for C₆H₁₂) and reduced steric bulk compared to propene-based analogs .

Key Research Findings

- Steric Effects : The 2,4,6-trimethylphenyl group in the target compound imposes significant steric hindrance, which may slow nucleophilic attack or metal-catalyzed reactions compared to less bulky analogs .

- Electronic Effects : Halogenated derivatives exhibit enhanced electron-withdrawing character, increasing their suitability for reactions requiring polarized intermediates (e.g., SNAr reactions) .

- Synthetic Utility : Cyclopropane derivatives derived from related olefins demonstrate the versatility of mesityl-substituted precursors in generating strained ring systems .

Notes

- Discontinuation : Commercial availability of this compound and some halogenated analogs has ceased, likely due to regulatory or handling challenges .

- Safety: Limited hazard data are available; users should consult material safety sheets for handling protocols.

- Research Gaps : Detailed physicochemical data (e.g., melting points, boiling points) for most analogs remain unreported in publicly accessible literature.

Biological Activity

2-Chloro-3-(2,4,6-trimethylphenyl)-1-propene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The compound can be synthesized through various methods, including Vilsmeier-Haack cyclization reactions. The specific synthesis method can influence the yield and purity of the final product.

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Recent studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The disc-diffusion method was employed to assess its efficacy, comparing it with standard antibiotics like ciprofloxacin.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 12 | 18 |

| Bacillus subtilis | 14 | 19 |

The results indicate that the compound possesses moderate antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated its ability to induce apoptosis in cancer cell lines by activating caspase pathways.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed an increase in cells undergoing early and late apoptosis after treatment with varying concentrations of the compound .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with cellular signaling pathways involved in inflammation and cell proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.